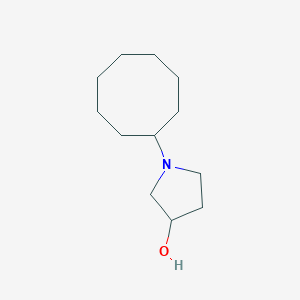

1-Cyclooctylpyrrolidin-3-ol

Overview

Description

“1-Cyclooctylpyrrolidin-3-ol” is a compound with the molecular formula C12H23NO. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .

Molecular Structure Analysis

The structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are influenced by steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Applications in Cyclooxygenase Inhibition and Pain Management

1-Cyclooctylpyrrolidin-3-ol, while not directly mentioned, shares structural similarities with compounds studied for their cyclooxygenase (COX) inhibitory activities. For instance, research on COX-3, a variant of the COX-1 enzyme, highlights the enzyme's selective inhibition by certain analgesic and antipyretic drugs, potentially indicating areas where structurally similar compounds could be applied for pain and fever management (Chandrasekharan et al., 2002).

Synthetic Applications in Medicinal Chemistry

The compound's structural motif is relevant in medicinal chemistry, where similar structures are synthesized for therapeutic purposes. For instance, dispiropyrrolidines have been synthesized for their antidiabetic properties, showcasing the utility of pyrrolidine derivatives in drug development (Murugan et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), indicating the potential of this compound or its analogs in managing diseases such as diabetes through enzyme inhibition (Xu et al., 2004).

Role in Anti-inflammatory Drug Development

Research into cyclooxygenase biology and disease further emphasizes the importance of pyrrolidine derivatives in developing anti-inflammatory drugs. The COX pathway's crucial role in inflammation and pain provides a framework for designing new therapeutic agents targeting these pathways (DuBois et al., 1998).

Catalytic Applications in Chemical Synthesis

The compound's framework is also significant in catalysis, where pyrrolidine and similar structures serve as catalysts or substrates in chemical reactions, such as cycloadditions, which are foundational in organic synthesis and drug development processes (Wang et al., 2015).

Future Directions

The future directions in the research of pyrrolidine compounds like “1-Cyclooctylpyrrolidin-3-ol” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently and manipulating the stereochemistry of the molecule .

Mechanism of Action

Target of Action

Pyrrolidine compounds are a class of organic compounds that contain a five-membered nitrogen-containing ring . They are widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The specific targets of these compounds can vary greatly depending on their structure and functional groups .

Mode of Action

The mode of action of pyrrolidine compounds can also vary widely. For example, some pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

The biochemical pathways affected by pyrrolidine compounds depend on their specific targets and mode of action. For example, some pyrrolidine compounds have been shown to affect the fatty acid-oxylipin metabolic cycle through a positive feedback loop .

Pharmacokinetics

The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary greatly depending on their specific structure and functional groups .

Result of Action

The molecular and cellular effects of pyrrolidine compounds can include changes in cell signaling, gene expression, and metabolic pathways, among others . These effects can lead to various biological outcomes, such as the inhibition of cell growth or the induction of cell death .

Action Environment

The action, efficacy, and stability of pyrrolidine compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds . For example, some pyrrolidine compounds have been shown to act as self-stimulating community messengers in certain marine algae, helping these organisms thrive in the niche of intertidal zones .

Properties

IUPAC Name |

1-cyclooctylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-8-9-13(10-12)11-6-4-2-1-3-5-7-11/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXRXESVMZOFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

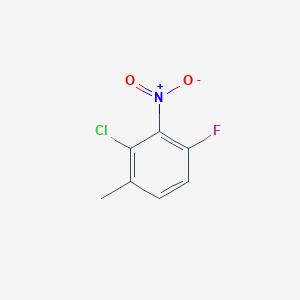

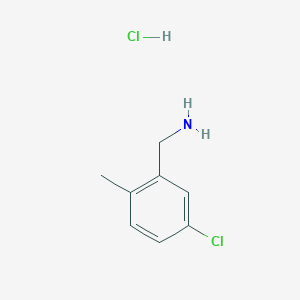

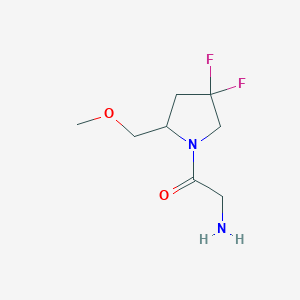

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)